molecular formula C22H22ClN3O3S B2393340 (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1358721-05-7

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2393340
CAS No.: 1358721-05-7
M. Wt: 443.95
InChI Key: WNKUNHQWNOBZDY-UHFFFAOYSA-N
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Description

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Scientific Research Applications

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-28-19-12-20(29-2)18(11-16(19)23)25-21-14-5-3-4-6-17(14)24-13-15(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKUNHQWNOBZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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